4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-25-13-9-10-15(16(12-13)19(21)22)18-17(20)8-5-11-26(23,24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVWINUXNZIQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl and methoxy-nitrophenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and nitro compounds. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of 4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or nitro derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic organic compound with a sulfonamide functional group, drawing interest for its potential in medicinal chemistry, pharmaceuticals, and agrochemicals. It features a butanamide backbone with a benzenesulfonyl moiety and a nitrophenyl substituent, influencing its reactivity and biological properties.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide has applications spanning across chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
- Biology The compound can be employed as a probe or inhibitor in biochemical studies, aiding in the elucidation of biological pathways and mechanisms.
- Medicine It may present potential therapeutic applications, serving as a drug candidate or a lead compound for drug development.
- Industry It can be used in the production of specialty chemicals, polymers, and other industrial products.
Biological Activities
The biological activity of 4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide is attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The sulfonamide group is significant and has been linked to anti-inflammatory, anti-cancer, and anti-bacterial effects.
Therapeutic Potential
Research indicates that compounds containing the sulfonamide moiety exhibit a wide range of biological activities. Specifically, this compound shows promise as a drug candidate due to its potential effectiveness in targeting pathways involved in cancer progression and inflammation.
Case Studies and Research Findings
- Anticancer Activity A study on similar sulfonamide derivatives demonstrated their ability to inhibit cancer cell proliferation by targeting β-tubulin and STAT3 pathways. Such dual-target inhibitors showed significant in vitro activity against various cancer cell lines, suggesting that this compound may have comparable effects.
- Anti-inflammatory Effects Other research has highlighted the anti-inflammatory properties of sulfonamide compounds. For instance, derivatives have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro, indicating a potential for use in inflammatory diseases.
- Structure-Activity Relationship (SAR) Investigations into the SAR of related compounds have revealed that modifications in functional groups can significantly influence biological activity. The arrangement of functional groups in this compound may enhance its efficacy compared to other similar compounds.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings
- Anti-Inflammatory Analogs : Benzooxazole-containing butanamides () show potent inhibition of inflammatory markers (e.g., TNF-α), suggesting that the target compound’s nitro group could similarly modulate redox pathways .
- Synthetic Feasibility : Substitution reactions, as demonstrated in , support the viability of synthesizing the target compound via sulfonylation under mild conditions .
- Crystallography : SHELX software () could refine the target’s crystal structure, leveraging its robustness in small-molecule analysis .
Biological Activity
4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications and unique biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of 4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide is C14H14N2O6S. The synthesis typically involves multiple steps, starting with the preparation of benzenesulfonyl and methoxy-nitrophenyl intermediates. Common reagents include sulfonyl chlorides and amines, with solvents like dichloromethane or ethanol often used. Catalysts such as triethylamine or pyridine are employed to facilitate the reaction.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of cellular processes such as signal transduction and gene expression. The presence of the sulfonamide group is particularly significant as it has been linked to various biological activities including anti-inflammatory, anti-cancer, and anti-bacterial effects .
Therapeutic Potential
Research indicates that compounds containing the sulfonamide moiety exhibit a wide range of biological activities. Specifically, 4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide shows promise as a drug candidate due to its potential effectiveness in targeting pathways involved in cancer progression and inflammation .
Case Studies and Research Findings
- Anticancer Activity : A study on similar sulfonamide derivatives demonstrated their ability to inhibit cancer cell proliferation by targeting β-tubulin and STAT3 pathways. Such dual-target inhibitors showed significant in vitro activity against various cancer cell lines, suggesting that 4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide may have comparable effects .
- Anti-inflammatory Effects : Other research has highlighted the anti-inflammatory properties of sulfonamide compounds. For instance, derivatives have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro, indicating a potential for use in inflammatory diseases .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications in functional groups can significantly influence biological activity. The unique arrangement of functional groups in 4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide may enhance its efficacy compared to other similar compounds .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Sulfonation : Benzenesulfonyl chloride reacts with butanamide intermediates under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group.
Coupling : The nitro-methoxy aniline derivative is coupled via nucleophilic acyl substitution, requiring catalysts like DMAP or DCC in THF at reflux .
Yield Optimization : Key parameters include temperature control (<10°C during sulfonation to prevent side reactions) and stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons from the 4-methoxy-2-nitrophenyl group appear as doublets (δ 7.8–8.2 ppm). The methoxy group shows a singlet at δ 3.9 ppm.
- ¹³C NMR : The sulfonyl carbon resonates at δ 115–120 ppm, while the amide carbonyl appears at δ 165–170 ppm .
- IR : Strong absorbance at 1340 cm⁻¹ (symmetric S=O stretch) and 1540 cm⁻¹ (asymmetric NO₂ stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 404.3 (C₁₇H₁₇N₂O₆S⁺) with fragmentation patterns confirming the benzenesulfonyl and nitro groups .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) may arise from:
- Assay Conditions : Differences in buffer pH (e.g., Tris-HCl vs. PBS) or ionic strength can alter binding kinetics. Standardize assays at pH 7.4 with 150 mM NaCl .
- Protein Source : Recombinant vs. native enzymes may exhibit varying post-translational modifications. Use HEK293-expressed targets for consistency .
- Data Normalization : Include positive controls (e.g., known inhibitors) to calibrate activity measurements across studies .
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Mechanistic Insight : The nitro group at the 2-position deactivates the phenyl ring, directing electrophilic attacks to the 4-methoxy-substituted position.
- Experimental Validation : Reactivity assays with piperidine (nucleophile) in DMF at 60°C show a 30% higher substitution rate at the methoxy-adjacent carbon compared to non-nitrated analogs. Monitor via HPLC (C18 column, 254 nm) .
Q. What computational methods predict the compound’s binding affinity to kinase targets, and how do they align with experimental data?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3ERT for EGFR kinase). The benzenesulfonyl group shows hydrophobic interactions with Leu694 and Val702 residues.
- MD Simulations : GROMACS simulations (50 ns) reveal stable hydrogen bonding between the amide carbonyl and Lys721 (binding energy: −9.2 kcal/mol). Validate with SPR assays (KD = 12 nM ± 3 nM) .
Key Considerations for Researchers
- Structural Analogues : Replace the methoxy group with ethoxy or halogens to study electronic effects on bioactivity .
- Stability : The nitro group may undergo photodegradation; store samples in amber vials at −20°C .
- Toxicity Screening : Use zebrafish embryo models (LC₅₀ > 100 μM) to prioritize in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
